

Chemical and physical properties of Methiomeprazine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methiomeprazine

Cat. No.: B162253

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An In-depth Technical Guide to the Chemical and Physical Properties of **Methiomeprazine**

Introduction

Methiomeprazine is a chemical compound belonging to the phenothiazine class. Phenothiazines are a well-established group of compounds, many of which exhibit antipsychotic and neuroleptic properties. They form the basis for a significant number of drugs used in the treatment of psychiatric disorders. The therapeutic effects of these compounds are primarily attributed to their interaction with various neurotransmitter receptors in the central nervous system. This technical guide provides a comprehensive overview of the known chemical and physical properties of **Methiomeprazine**, its anticipated pharmacological profile based on its structural class, and detailed experimental protocols relevant to its characterization. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Properties

The fundamental chemical identifiers and structural information for **Methiomeprazine** are summarized below. This data is essential for the unambiguous identification and characterization of the compound.

Property	Value	Reference(s)
IUPAC Name	N,N,2-trimethyl-3-(2-methylsulfanylphenothiazin-10-yl)propan-1-amine	[1][2]
CAS Number	7009-43-0	[1][3]
Chemical Formula	C ₁₉ H ₂₄ N ₂ S ₂	[1]
Molecular Weight	344.5 g/mol	
Canonical SMILES	CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)SC)CN(C)C	
InChIKey	AQMNNXSLLDII-UHFFFAOYSA-N	
Synonyms	Levometimeprazine, Metiomeprazina, Methiomeprazinum	

Physical Properties

The physical properties of a compound are critical for its formulation and delivery as a therapeutic agent. The data presented includes both predicted and experimental values where available.

Property	Value	Notes	Reference(s)
Boiling Point	480.8 ± 45.0 °C	Predicted value	
pKa	9.32 ± 0.28	Predicted value	
Water Solubility	Predicted to be low	Phenothiazines are generally poorly soluble in water.	
LogP (Octanol/Water)	4.487	Calculated for the similar compound Trimeprazine, indicating lipophilicity.	

Pharmacological Profile

Mechanism of Action

As a member of the phenothiazine class, **Methiomeprazine** is expected to exert its primary pharmacological effects through the antagonism of dopamine D2 receptors in the central nervous system. This action is the hallmark of typical antipsychotic drugs and is linked to the mitigation of positive symptoms in psychosis. Furthermore, phenothiazines typically possess a broad receptor binding profile, interacting with a variety of other neurotransmitter systems. This includes serotonergic (5-HT_{2a}), histaminergic (H₁), adrenergic (α₁), and muscarinic (M₁) receptors. The interaction with these additional receptors contributes to the drug's full therapeutic profile as well as its potential side effects.

Receptor Binding Profile

Specific experimental K_i values for **Methiomeprazine** are not readily available in the surveyed literature. However, based on extensive studies of other phenothiazine compounds, an expected affinity profile can be inferred. A lower K_i value signifies a higher binding affinity.

Receptor Target	Expected Affinity	Associated Clinical Effect/Side Effect	Reference(s)
Dopamine D ₂	High	Antipsychotic efficacy (reduction of positive symptoms), risk of EPS	
Serotonin 5-HT _{2a}	High	Potential modulation of negative symptoms, reduced risk of EPS	
Histamine H ₁	High	Sedation, weight gain	
Adrenergic α ₁	High	Orthostatic hypotension, dizziness	
Muscarinic M ₁	Moderate to Low	Anticholinergic effects (dry mouth, blurred vision, constipation)	

Experimental Protocols

The following sections detail generalized but comprehensive methodologies for the synthesis and characterization of **Methiomeprazine**, based on established procedures for phenothiazine derivatives.

Synthesis and Purification

This protocol describes a plausible synthetic route for **Methiomeprazine** based on the known chemistry of phenothiazines.

- N-Alkylation of 2-(Methylthio)phenothiazine:
 - To a solution of 2-(methylthio)phenothiazine in a dry, aprotic solvent such as xylene or toluene, add a strong base like sodium amide (NaNH₂).

- Heat the mixture to reflux for approximately 2 hours to ensure complete deprotonation of the phenothiazine nitrogen.
- Slowly add a solution of 1-chloro-3-(dimethylamino)-2-methylpropane in the same solvent to the reaction mixture over a period of 1 hour.
- Continue heating under reflux for 18-20 hours to drive the alkylation reaction to completion.
- Workup and Extraction:
 - After cooling to room temperature, quench the reaction by carefully adding water.
 - Acidify the aqueous layer with a suitable acid (e.g., methanesulfonic acid) to protonate the desired product, rendering it water-soluble.
 - Wash the aqueous layer with a nonpolar solvent like ether to remove unreacted starting materials and non-basic impurities.
 - Basify the aqueous layer with a strong base (e.g., sodium hydroxide) to deprotonate the product, making it soluble in organic solvents.
 - Extract the product into an organic solvent such as ether or dichloromethane.
- Purification:
 - Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO_4 or K_2CO_3).
 - Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
 - Purify the resulting crude oil or solid by vacuum distillation or column chromatography to yield pure **Methiomeprazine**.

Melting Point Determination

The melting point is a crucial indicator of purity.

- **Sample Preparation:** Place a small amount of the dried, purified crystalline solid into a capillary tube, sealed at one end.
- **Apparatus:** Use a calibrated digital melting point apparatus (e.g., a Mel-Temp).
- **Approximate Determination:** First, perform a rapid heating (5-10 °C/min) to find the approximate melting range.
- **Accurate Determination:** Allow the apparatus to cool, then use a fresh sample and heat slowly (1-2 °C/min) starting from about 15-20 °C below the approximate melting point.
- **Recording:** Record the temperature at which the first drop of liquid appears and the temperature at which the last crystal melts. This range is the melting point. A pure compound typically has a sharp melting range of 1-2 °C.

In Vitro Receptor Binding Assay (Radioligand Displacement)

This protocol is used to determine the binding affinity (K_i) of **Methiomeprazine** for various receptors.

- **Membrane Preparation:** Prepare cell membrane homogenates from either cultured cell lines expressing a specific human recombinant receptor (e.g., D₂, 5-HT_{2a}) or from specific brain regions of a laboratory animal (e.g., rat striatum for D₂ receptors).
- **Assay Components:** For each receptor, the assay mixture in a buffer solution will contain:
 - The prepared membrane homogenate.
 - A specific radioligand (e.g., [³H]spiperone for D₂ receptors) at a concentration near its dissociation constant (K_d).
 - Varying concentrations of the test compound (**Methiomeprazine**).
- **Incubation:** Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

- Separation: Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through glass fiber filters. The membranes and bound ligand are trapped on the filter.
- Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.
- Data Analysis: Plot the percentage of radioligand inhibition versus the concentration of **Methiomeprazine**. Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC_{50} value (the concentration of **Methiomeprazine** that inhibits 50% of the specific binding of the radioligand). Convert the IC_{50} to the inhibition constant (K_i) using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.

In Vivo Pharmacokinetic Analysis in a Rodent Model

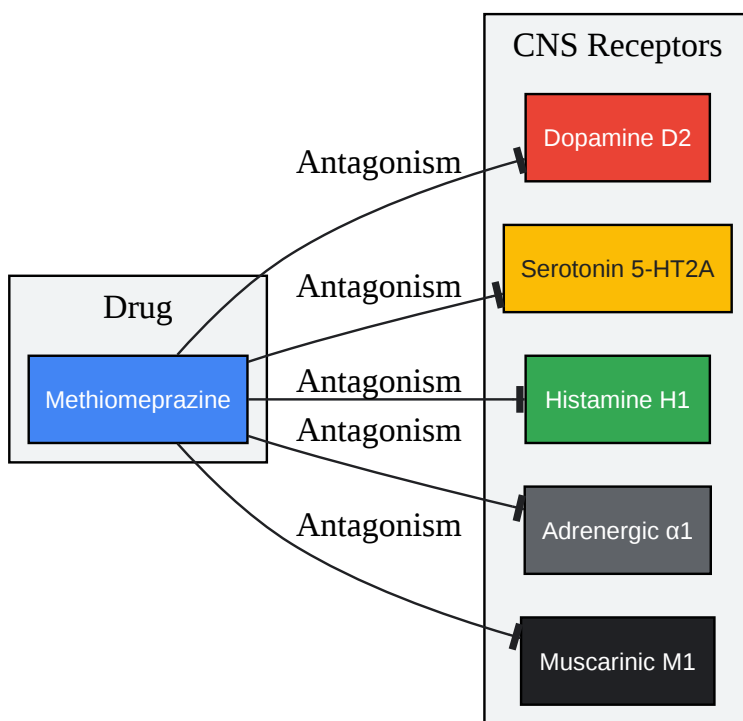
This protocol outlines a typical study to determine key pharmacokinetic parameters.

- Animal Model: Use adult male Sprague-Dawley rats (250-300g) with cannulated jugular veins for blood sampling.
- Drug Formulation and Administration:
 - Intravenous (IV) Group: Formulate **Methiomeprazine** in a suitable vehicle (e.g., saline with a co-solvent) and administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein to establish baseline parameters like clearance and volume of distribution.
 - Oral (PO) Group: Formulate **Methiomeprazine** in an appropriate vehicle (e.g., 0.5% methylcellulose) and administer via oral gavage (e.g., 5-10 mg/kg).
- Blood Sampling: Collect serial blood samples (approx. 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose).
- Sample Processing: Immediately process blood samples by centrifugation to separate plasma. Store plasma samples at -80°C until analysis.

- Bioanalysis: Quantify the concentration of **Methiomeprazine** in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
- Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis on the plasma concentration-time data to determine key parameters, including:
 - Maximum plasma concentration (C_{max})
 - Time to reach maximum concentration (T_{max})
 - Area under the plasma concentration-time curve (AUC)
 - Elimination half-life (t_{1/2})
 - Volume of distribution (V_d)
 - Clearance (CL)
 - Oral bioavailability (F%) calculated as $(AUC_{PO} / AUC_{IV}) * (Dose_{IV} / Dose_{PO}) * 100$.

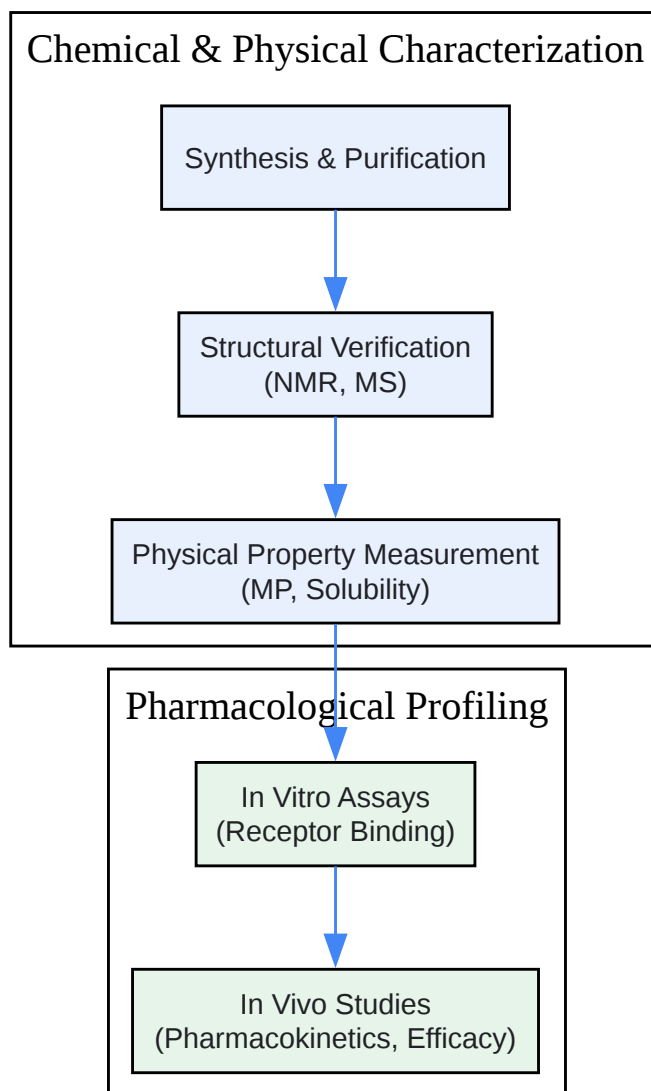
Visualizations

The following diagrams illustrate the general mechanism of action for phenothiazines and a typical experimental workflow for characterizing a novel compound like **Methiomeprazine**.



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Caption: General Antipsychotic Mechanism of **Methiomeprazine**.



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Caption: Workflow for Physicochemical and Pharmacological Profiling.

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- To cite this document: BenchChem. [Chemical and physical properties of Methiomeprazine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b162253#chemical-and-physical-properties-of-methiomeprazine]

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